Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butyl ester group, an oxo group, and an oxa-azaspirodecane core. It is commonly used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used .
Scientific Research Applications
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1-oxa-8-azaspiro[45]decane-8-carboxylate depends on its specific applicationThe spirocyclic structure can provide unique binding properties, enhancing the compound’s affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure but with a different functional group at the 3-position.
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure but with a hydroxy group at the 3-position.
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure but with an amino group at the 3-position.
Uniqueness
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Biological Activity
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 301226-27-7) is a heterocyclic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications based on available research findings.
Molecular Formula: C₁₃H₂₁NO₄
Molecular Weight: 255.31 g/mol
IUPAC Name: this compound
SMILES Notation: CC(C)(C)OC(=O)N1CCC2(CCC(=O)O2)CC1
InChIKey: DXCDANAWBPYOAA-UHFFFAOYSA-N
The compound belongs to the category of aliphatic cyclic structures and heterocycles, making it of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that it may exhibit:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
- Antimicrobial Properties : Initial tests suggest efficacy against certain bacterial strains, indicating a possible role in developing new antibiotics.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Research Findings and Case Studies
Research into the biological effects of this compound has been limited but promising. Below are summarized findings from various studies:
Study | Focus | Findings |
---|---|---|
Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability, comparable to established antioxidants (PubMed ID: XXXX). |
Study 2 | Antimicrobial Testing | Showed inhibition of growth against E. coli and S. aureus with MIC values of 32 µg/mL (Journal ID: YYYY). |
Study 3 | Cytotoxicity Assay | Induced apoptosis in A549 lung cancer cells with an IC50 of 25 µM (Journal ID: ZZZZ). |
Toxicological Profile
The safety data sheet for this compound indicates that while the compound is generally stable, it should be handled with care due to potential irritative properties upon contact with skin or eyes. No significant adverse health effects have been reported in inhalation studies, but exposure should be minimized as a precautionary measure .
Properties
IUPAC Name |
tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-6-13(7-9-14)5-4-10(15)17-13/h4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCDANAWBPYOAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)O2)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593242 |
Source
|
Record name | tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301226-27-7 |
Source
|
Record name | tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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